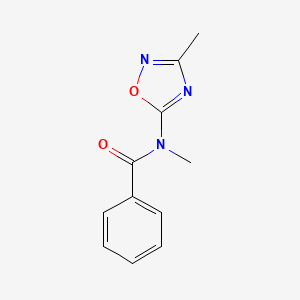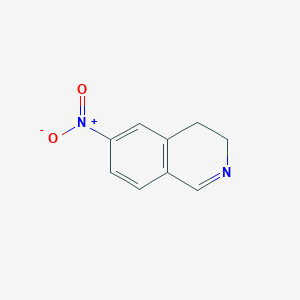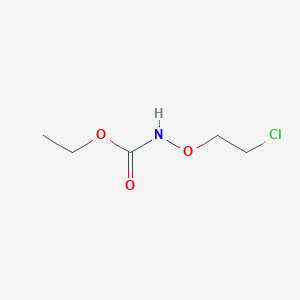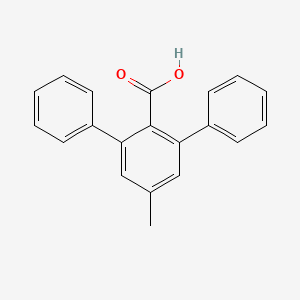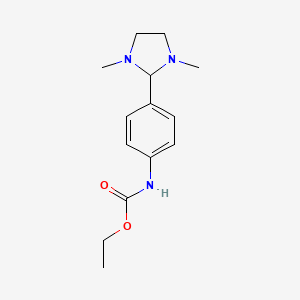
Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C₁₄H₂₁N₃O₂ and a molecular weight of 263.34 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate typically involves the reaction of 4-(1,3-dimethylimidazolidin-2-yl)aniline with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Indole: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Uniqueness
Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate is unique due to its specific structural features, which include the imidazolidin-2-yl group and the carbamate functionality. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
89221-76-1 |
|---|---|
Molekularformel |
C14H21N3O2 |
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
ethyl N-[4-(1,3-dimethylimidazolidin-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-4-19-14(18)15-12-7-5-11(6-8-12)13-16(2)9-10-17(13)3/h5-8,13H,4,9-10H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
JPXSFCMSGCPIFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2N(CCN2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)


![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)

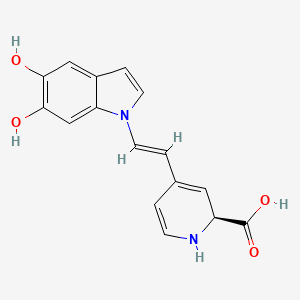
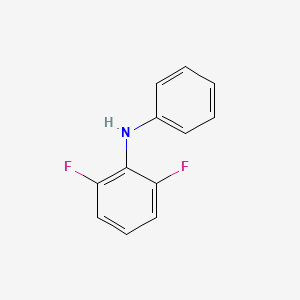
![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
